6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that contains a pyrimidine ring substituted with an amino group at position 6, a trifluoromethyl group at position 2, and a carboxylic acid group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid involves the reaction of 4-amino-2-(trifluoromethyl)pyrimidine with carbon dioxide. This reaction typically requires a base, such as sodium hydroxide, and is carried out under elevated temperatures and pressures to facilitate the formation of the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Nitro derivatives of the pyrimidine ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Amino-2-(trifluoromethyl)pyrimidine: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
5-(Trifluoromethyl)pyrimidine-4-carboxylic acid: Similar structure but with the trifluoromethyl group at a different position.
Uniqueness
6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a carboxylic acid group allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, the trifluoromethyl group enhances its stability and lipophilicity, contributing to its potential as a pharmaceutical agent.
Properties
CAS No. |
1269292-72-9 |
---|---|
Molecular Formula |
C6H4F3N3O2 |
Molecular Weight |
207.11 g/mol |
IUPAC Name |
6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H4F3N3O2/c7-6(8,9)5-11-2(4(13)14)1-3(10)12-5/h1H,(H,13,14)(H2,10,11,12) |
InChI Key |
JLTGFYOXHZJVFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1N)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.